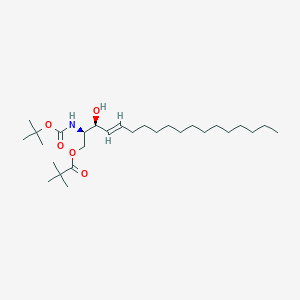
N-Boc-1-pivaloyl D-erythro-Sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pivaloyl group, which enhance its stability and solubility for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-1-pivaloyl-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pivaloyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized sphingosine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Boc-1-pivaloyl-D-erythro-sphingosine is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex sphingolipids and glycolipids.
Biology: Serves as a tool for studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Boc-1-pivaloyl-D-erythro-sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases. This, in turn, affects the levels of bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which play key roles in cell growth, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-sphingosine: Lacks the pivaloyl group, making it less stable but more reactive.
N-Acetyl-sphingosine: Contains an acetyl group instead of a Boc group, offering different solubility and reactivity properties.
N-Pivaloyl-sphingosine: Similar to N-Boc-1-pivaloyl-D-erythro-sphingosine but without the Boc group, affecting its stability and solubility.
Uniqueness
N-Boc-1-pivaloyl-D-erythro-sphingosine is unique due to the presence of both Boc and pivaloyl groups, which enhance its stability and solubility. This makes it particularly useful for research applications where these properties are crucial .
Eigenschaften
Molekularformel |
C28H53NO5 |
|---|---|
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1 |
InChI-Schlüssel |
FNDFSKJECZVDNY-MBWHONKMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
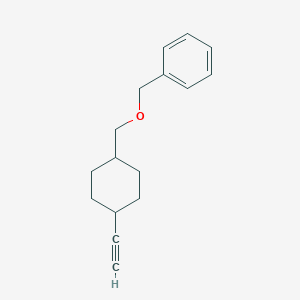


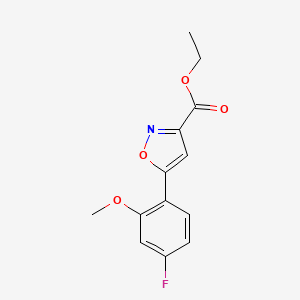
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)



![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
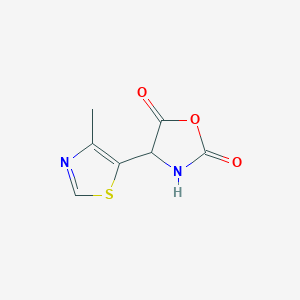
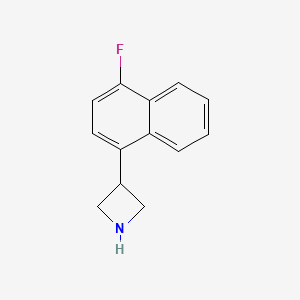
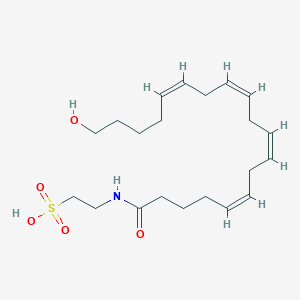
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
